molecular formula C12H22N2O2 B13892298 Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

Cat. No.: B13892298
M. Wt: 226.32 g/mol
InChI Key: ZWRPWJNRJXPIGA-ACGXKRRESA-N
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Description

Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate is a complex organic compound with the molecular formula C12H22N2O2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization and esterification to introduce the tert-butyl ester group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (3aR,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate: A similar compound with a benzyl group instead of a methyl group.

    tert-butyl cis-5-methylene-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate: Another related compound with a different ring structure.

Uniqueness

Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (3aS)-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-9-5-13-7-12(9,4)8-14/h9,13H,5-8H2,1-4H3/t9?,12-/m0/s1

InChI Key

ZWRPWJNRJXPIGA-ACGXKRRESA-N

Isomeric SMILES

C[C@@]12CNCC1CN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CC12CNCC1CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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